molecular formula C17H20N2O4 B1239925 oxonol VI CAS No. 64724-75-0

oxonol VI

Cat. No. B1239925
CAS RN: 64724-75-0
M. Wt: 316.35 g/mol
InChI Key: SBJHIADVIBJMQL-PQWGHOHWSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multistep reactions, each requiring precise control over reaction conditions to achieve the desired product. While specific details on the synthesis of oxonol VI were not identified, the literature on organic synthesis provides insight into methodologies that might be applicable. For example, solid-phase synthesis (SPS) offers a platform for preparing heterocycles, which could be relevant for synthesizing oxonol VI derivatives or related compounds (Králová et al., 2018).

Molecular Structure Analysis

The analysis of molecular structures is crucial for understanding the chemical properties and reactivity of compounds like oxonol VI. Techniques such as X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are commonly employed to elucidate the structure of organic compounds. Although specific studies on oxonol VI were not found, these analytical techniques are universally applicable for structural analysis in organic chemistry.

Chemical Reactions and Properties

The chemical reactions and properties of a compound are influenced by its molecular structure. For instance, the presence of functional groups such as oximes in a molecule can dictate its reactivity towards various chemical agents. The synthesis and reactivity of oxime-containing compounds have been explored in the context of metal-ion assisted reactions, which could provide insights into the chemical behavior of oxonol VI if it contains similar functional groups (Yu et al., 1996).

Scientific Research Applications

Membrane Potential Studies in Yeast Plasma Membrane

Oxonol VI has been utilized effectively in scientific research, particularly in the study of membrane potentials. For example, Holoubek et al. (2003) employed oxonol VI to monitor membrane potential changes generated by the Schizosaccharomyces pombe plasma membrane H(+)-ATPase when reconstituted into vesicles. This study highlighted oxonol VI's ability for quantitative measurements due to its easily calibratable response to membrane potential changes, distinguishing it from oxonol V. Additionally, oxonol VI's ratiometric measurements offer a valuable tool for studying processes accompanying yeast plasma membrane H(+)-ATPase-mediated membrane potential buildup (Holoubek et al., 2003).

Fluorescence Lifetime and Polarization in Beef Heart Submitochondrial Particles

Smith et al. (2005) investigated the fluorescence polarization and lifetime of oxonol VI in various environments, including free in aqueous and ethanol solutions and in the presence of beef heart submitochondrial particles. The study revealed that the emission lifetime of oxonol VI inversely related to solvent dielectric constant and increased as the solvent changed from an aqueous medium to ethanol and then to the biological membrane. This research contributes to understanding the behavior of oxonol VI in different mediums, especially in biological systems (Smith et al., 2005).

Investigating Membrane Potential Changes in Euglena Gracilis

In 2006, Richter et al. explored the effects of calcium sequester EGTA on gravitactic orientation and membrane potential changes in Euglena gracilis. They employed oxonol VI to detect membrane potential changes, finding that the cells depolarized during acceleration and hyperpolarized in microgravity. This study provides insights into the cellular response to varying gravitational forces, showcasing the application of oxonol VI in understanding cellular dynamics under different environmental conditions (Richter et al., 2006).

Interaction with Beef Heart Submitochondrial Particles

Another study by Smith and Chance (2005) focused on the interaction of oxonol VI with beef heart submitochondrial particles under time-resolved and equilibrium conditions. They demonstrated the biphasic nature of the probe absorption spectrum red shift induced by ATP or NADH, providing valuable information on the interaction dynamics of oxonol VI in biological systems (Smith & Chance, 2005).

properties

IUPAC Name

(4Z)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,18H,3-4,8-9H2,1-2H3/b7-5+,10-6+,13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJHIADVIBJMQL-PQWGHOHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)ON1)C=CC=CC=C2C(=NOC2=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C(=O)ON1)/C=C/C=C/C=C\2/C(=NOC2=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

oxonol VI

CAS RN

64724-75-0
Record name Oxonol VI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064724750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXONOL VI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B900MC9KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
776
Citations
HJ Apell, B Bersch - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1987 - Elsevier
… effect of membrane potential on the fluorescence of Oxonol VI. A partition equilibrium of dye … Oxonol VI was found to be suitable for detecting changes of membrane potential associated …
Number of citations: 197 www.sciencedirect.com
JC Smith, B Chance - The Journal of Membrane Biology, 1979 - Springer
… potential-sensitive extrinsic probe oxonol VI with beef heart … particle membrane by oxonol VI has been obtained; the slower … observed in the oxonol VI-submitochondrial particle system. …
Number of citations: 30 link.springer.com
P Pouliquin, JP Grouzis, R Gibrat - Biophysical journal, 1999 - cell.com
… We took advantage of this property to determine E m directly from the fluorescence of oxonol VI. Then, the electrophysiological analysis of the NO 3 − -dependent E m dissipation rate …
Number of citations: 26 www.cell.com
R Kiehl, WG Hanstein - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1984 - Elsevier
… The absorption spectrum of oxonol VI in the presence of complex V … oxonol VI per mol of complex V. In submitochondrial particles, maximal response is obtained at 20-25 nmol oxonol VI …
Number of citations: 8 www.sciencedirect.com
HS Van Walraven, K Krab, MJM Hagendoorn… - FEBS …, 1985 - Wiley Online Library
… Moreover, we compared the response of the intrinsic probe with that of the externally added probe oxonol VI. This latter probe was also used earlier to monitor trans-membrane …
Number of citations: 17 febs.onlinelibrary.wiley.com
T Morimoto, K Sakamoto, H Sade, S Ohya… - Molecular …, 2007 - researchgate.net
… To confirm this assumption, we examined the effects of Oxonol V and Oxonol VI, which we supposed would be ineffective. Unexpectedly, however, they had potency. These results …
Number of citations: 2 www.researchgate.net
VI Oxonol - HANDBOOK OF BIOLOGICAL DYES AND …, 2010 - chemistry-chemists.com
… The use of carotenoids and oxonol VI as probes for membrane potential in proteoliposomes. FEBS Lett. 1985, 184, 96–99. … Oxonol VI 361 … 362 Oxonol VI …
Number of citations: 2 chemistry-chemists.com
A Portele, J Lenz, M Höofer - Journal of bioenergetics and biomembranes, 1997 - Springer
A model of membrane potential-dependent distribution of oxonol VI to estimate the electrical potential difference Δψ across Schizosaccharomyces pombe plasma membrane vesicles (…
Number of citations: 6 link.springer.com
T Morimoto, K Sakamoto, H Sade, S Ohya… - Molecular …, 2007 - ASPET
… The oxo- and oxoanion-moieties in Oxonol V and Oxonol VI … the effects of Oxonol V and Oxonol VI, which we supposed would … Oxonol VI, which showed substantially lower potency than …
Number of citations: 52 molpharm.aspetjournals.org
MJ Pringle, DR Sanadi - Membrane biochemistry, 1984 - Taylor & Francis
… Although we have not calibrated the oxonol VI absorbance changes in terms of an independent measure of membrane potential, we shall for convenience refer to oxonol VI absorbance …
Number of citations: 14 www.tandfonline.com

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